molecular formula C6H10BrN3 B13256313 4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole

4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole

Cat. No.: B13256313
M. Wt: 204.07 g/mol
InChI Key: OQHBLYUJIFDLIQ-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the carbon atom of the bromopropane, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include oxides and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced forms.

Scientific Research Applications

4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
  • 4-(3-Bromopropyl)-1H-1,2,3-triazole

Uniqueness

4-(3-Bromopropyl)-1-methyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromopropyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, the triazole ring provides stability and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

4-(3-bromopropyl)-1-methyltriazole

InChI

InChI=1S/C6H10BrN3/c1-10-5-6(8-9-10)3-2-4-7/h5H,2-4H2,1H3

InChI Key

OQHBLYUJIFDLIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CCCBr

Origin of Product

United States

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